N-Methoxy-N'-methyl-N-propoxyurea
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Overview
Description
N-Methoxy-N’-methyl-N-propoxyurea is an organic compound that belongs to the class of ureas It is characterized by the presence of methoxy, methyl, and propoxy groups attached to the urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N’-methyl-N-propoxyurea typically involves the reaction of N-methoxy-N-methylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Methoxy-N’-methyl-N-propoxyurea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N’-methyl-N-propoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy, methyl, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-Methoxy-N’-methyl-N-propoxyurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N’-methyl-N-propoxyurea involves its interaction with specific molecular targets. The methoxy, methyl, and propoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or interfering with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: Similar in structure but with an acetamide group instead of a urea core.
N-Methoxy-N-methylbenzamide: Contains a benzamide group, differing in the aromatic ring structure.
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide: Features a trifluoroacetamide group, adding fluorine atoms to the structure.
Uniqueness
N-Methoxy-N’-methyl-N-propoxyurea is unique due to the combination of methoxy, methyl, and propoxy groups attached to the urea core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
325852-46-8 |
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Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methoxy-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C6H14N2O3/c1-4-5-11-8(10-3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
LENRHTOTOJIMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCON(C(=O)NC)OC |
Origin of Product |
United States |
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